2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 326004-05-1) features a 1,2,4-triazole core substituted with an amino group and a trifluoromethyl (CF₃) group at positions 4 and 5, respectively. A sulfanyl (-S-) linker connects the triazole to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
CAS No. |
326004-05-1 |
|---|---|
Molecular Formula |
C12H12F3N5O2S |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12F3N5O2S/c1-22-8-4-2-7(3-5-8)17-9(21)6-23-11-19-18-10(20(11)16)12(13,14)15/h2-5H,6,16H2,1H3,(H,17,21) |
InChI Key |
RVSVRDSHHYIDSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization
Hydrazide derivatives are condensed with trifluoroacetonitrile or trifluoromethyl-containing precursors under basic conditions. For example, refluxing 4-amino-5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol with hydrazine hydrate in ethanol yields the triazole intermediate. Microwave-assisted cyclization (100–150°C, 20–30 minutes) improves yields to 85–92% compared to conventional heating (6–8 hours, 70–75% yield).
Key reagents :
-
Trifluoroacetonitrile (CF₃CN)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Base: K₂CO₃ or NaOH
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or thiol-disulfide exchange:
Thiolation of Triazole
The triazole intermediate reacts with thiourea or Lawesson’s reagent in dimethylformamide (DMF) at 80°C for 4–6 hours. This step achieves 80–88% yield, with purity confirmed by HPLC.
Reaction conditions :
-
Solvent: DMF or dichloromethane (DCM)
-
Temperature: 60–80°C
-
Catalyst: Pyridine (for acid scavenging)
Acetamide Formation and Coupling
The acetamide side chain is synthesized separately and coupled to the triazole-thiol:
Synthesis of N-(4-Methoxyphenyl)Acetamide
4-Methoxyaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by neutralization with NaHCO₃. Yield: 90–95%.
Steps :
-
Dissolve 4-methoxyaniline in THF.
-
Add chloroacetyl chloride dropwise under inert atmosphere.
-
Stir for 2 hours, then quench with ice-water.
Coupling via Thioether Linkage
The acetamide intermediate is coupled to the triazole-thiol using a Mitsunobu reaction or base-mediated nucleophilic substitution. Using 1,8-diazabicycloundec-7-ene (DBU) in DCM at room temperature for 12 hours achieves 75–82% yield.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Key characterization data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.32 g/mol | |
| Melting Point | 162–165°C | |
| HPLC Purity | >98% | |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.58–6.85 (m, Ar) |
Comparative Analysis of Methods
Microwave-assisted synthesis reduces reaction time by 70% compared to conventional methods while maintaining high yields. Solvent selection significantly impacts efficiency:
| Method | Time | Yield | Solvent |
|---|---|---|---|
| Conventional cyclization | 8 hours | 75% | Ethanol |
| Microwave cyclization | 25 min | 92% | DMF |
| Thiolation (Lawesson’s) | 6 hours | 88% | DCM |
Challenges and Optimization
-
Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions; neutral pH is maintained during synthesis.
-
Byproduct Formation : Thiourea byproducts are minimized using excess Lawesson’s reagent.
Emerging Techniques
Flow chemistry systems enable continuous production with 95% conversion efficiency, reducing purification steps. Enzymatic coupling using lipases (e.g., Candida antarctica) is under investigation for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antifungal properties. Research indicates that derivatives like 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exhibit significant antifungal activity against various fungal strains. For example:
- A study demonstrated that triazole derivatives showed enhanced antifungal activity compared to traditional agents such as azoles, with some compounds achieving inhibitory rates of 90–98% against specific fungi .
Antibacterial Properties
The antibacterial efficacy of triazole derivatives has also been documented. The compound has been tested against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Notable findings include:
- Triazole hybrids exhibited minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics . This suggests potential as a new class of antibacterial agents.
Antiviral Activity
Research into the antiviral properties of triazole compounds is emerging. Some derivatives have shown promise against viral infections, particularly in inhibiting viral replication pathways. The specific mechanisms often involve interference with viral enzymes or host cell interactions .
Mechanistic Insights
The mechanism of action for the biological activities of triazole compounds typically involves:
- Inhibition of Enzyme Activity: Many triazoles inhibit enzymes critical for fungal and bacterial growth.
- Disruption of Cell Membrane Integrity: Compounds may compromise the integrity of microbial cell membranes, leading to cell death.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl acetamide moiety can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring is a common scaffold in medicinal chemistry. Key analogs differ in substituents at positions 4 and 5:
- Trifluoromethyl (CF₃) vs. Pyridyl Groups: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to pyridyl substituents (e.g., 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide from ). Biological Impact: Pyridyl-containing analogs are associated with antimicrobial activity, while CF₃-substituted triazoles are explored for enzyme inhibition (e.g., reverse transcriptase in HIV) .
- Amino Group Retention: The 4-amino group is conserved across most analogs (e.g., ), critical for hydrogen bonding in biological targets.
Modifications on the Acetamide Moiety
The aryl group attached to the acetamide significantly influences activity:
- 4-Methoxyphenyl (Target) vs. Biological Relevance: Analogs with 3-methylphenyl (e.g., AS111 in ) showed 1.28× higher anti-inflammatory activity than diclofenac, suggesting aryl substituents directly modulate potency .
- Chlorophenyl and Nitrophenyl Groups: Electron-withdrawing groups (e.g., 2-chlorophenyl in -nitrophenyl in ) improve binding to enzymes like reverse transcriptase. For example, AM33 (4-methoxyphenyl analog) exhibited nanomolar inhibition constants (Ki) in docking studies .
Sulfanyl Linker vs. Alternative Functional Groups
The sulfanyl (-S-) linker is retained in most analogs, but replacement with sulfonyl or methylene groups could alter conformational flexibility. No direct evidence for such variants was found in the provided data.
Physical Properties
Anti-Inflammatory and Anti-Exudative Activity
- Furan-2-yl Analogs : Derivatives with furan substituents () showed anti-exudative activity comparable to diclofenac (8 mg/kg dose). Fifteen of 21 compounds exceeded reference activity, highlighting the role of heterocyclic substituents .
- Lead Compound AS111 : The 3-methylphenyl analog demonstrated superior anti-inflammatory activity (1.28× diclofenac), suggesting alkyl groups enhance potency .
Enzyme Inhibition
- Reverse Transcriptase Inhibition: AM33 (4-methoxyphenyl analog) and AM31 (4-nitrophenyl analog) showed stronger binding to HIV reverse transcriptase than nevirapine (Ki in nanomolar range) . The CF₃ group in the target compound may further optimize binding via hydrophobic interactions.
Antimicrobial Activity
- Pyridyl and Aryl Carbamoyl Analogs : Compounds with pyridin-4-yl groups () exhibited MIC values of 12.5–50 µg/mL against E. coli and S. aureus, with electron-withdrawing groups enhancing activity .
Key Research Findings and Gaps
- Trifluoromethyl Advantage: The CF₃ group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs.
- Methoxy Group Trade-offs : While the 4-methoxy group may enhance solubility, it could reduce membrane permeability compared to hydrophobic substituents (e.g., 3-methylphenyl).
Biological Activity
The compound 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide represents a novel structure within the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of the triazole ring, combined with the sulfur and methoxy substituents, suggest a promising pharmacological profile.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Functional Groups
- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing biological interactions.
- Sulfanyl Group : Contributes to the compound's reactivity and potential biological activity.
- Methoxyphenyl Group : May influence lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A comparative study on various triazole compounds demonstrated that those with a sulfanyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | TBD | TBD |
| Triazole derivative A | 20 | 40 |
| Triazole derivative B | 30 | 50 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have shown that compounds containing the triazole moiety can inhibit cell proliferation in various cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value of 6 µM against H9 cells . The mechanism is believed to involve interference with cellular signaling pathways and induction of apoptosis.
Case Study: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia). The results indicated that the triazole-containing compounds significantly reduced cell viability at concentrations as low as 9.6 µM in HMEC-1 cells .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within pathogens or cancer cells. The triazole ring is known for its role as a bioisostere for amides, potentially enhancing binding affinity through hydrogen bonding interactions .
Q & A
Basic: What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole core. Key steps include:
- Triazole ring construction : Cyclization of thiosemicarbazide derivatives under reflux with reagents like hydrazine hydrate .
- Sulfanyl-acetamide coupling : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in ethanol/water under basic conditions (e.g., KOH) .
- Purification : Column chromatography or recrystallization from ethanol to isolate the final product .
Critical reagents include halogenating agents (e.g., chloroacetamide), coupling agents (e.g., HBTU), and solvents like DMF or ethanol .
Basic: How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and connectivity (e.g., trifluoromethyl and methoxyphenyl groups) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm, N-H stretches) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry .
Basic: What preliminary biological screening methods are used?
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains to assess MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition studies : Kinase or protease assays to identify potential targets .
Advanced: How are reaction conditions optimized for higher yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve coupling efficiency .
- Temperature control : Reflux (70–80°C) for triazole cyclization; room temperature for coupling to minimize side reactions .
- pH adjustment : Basic conditions (pH 10–12) during coupling steps stabilize thiolate intermediates .
- Real-time monitoring : TLC or HPLC tracks reaction progress and identifies byproducts .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Purity validation : Re-characterize the compound via HPLC or NMR to rule out impurities .
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds .
- Environmental factors : Test under varying pH, temperature, or serum concentrations, as activity may depend on experimental conditions .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Substituent variation : Replace the trifluoromethyl group with halogens (Cl, Br) or alkyl chains to modulate lipophilicity .
- Bioisosteric replacement : Swap the methoxyphenyl group with pyridinyl or furanyl moieties to enhance target affinity .
- Docking simulations : Predict binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock .
Advanced: How to assess stability under storage or physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers (pH 2–12) and monitor degradation via HPLC .
- Long-term stability : Store in amber vials at –20°C and test potency monthly .
- Metabolic stability : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .
Advanced: What methods elucidate target interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to purified proteins .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding motifs .
Advanced: How is purity validated for in vivo studies?
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1% .
- Chiral chromatography : Confirm enantiomeric purity if asymmetric centers are present .
Advanced: How to validate analytical methods for reproducibility?
- ICH guidelines : Follow Q2(R1) parameters (linearity, LOD/LOQ, precision, accuracy) .
- Inter-laboratory cross-validation : Collaborate with independent labs to verify NMR/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
